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molecular formula C16H14N2O B8520589 5-(Benzyloxy)quinolin-8-amine

5-(Benzyloxy)quinolin-8-amine

Cat. No. B8520589
M. Wt: 250.29 g/mol
InChI Key: XXCSLYAIDGQATL-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 19 general procedure 29, 5-benzyloxy-8-nitro-quinoline 564 (572 mg, 2.04 mmol), SnCl2 (1.84 g, 8.16 mmol), and EtOH (15 ml) gave the title compound (336 mg, 66%) which was used in the next step without further purification.
Name
5-benzyloxy-8-nitro-quinoline
Quantity
572 mg
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[C:15]2[C:10]=1[CH:11]=[CH:12][CH:13]=[N:14]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[Sn]Cl>CCO>[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][C:16]([NH2:19])=[C:15]2[C:10]=1[CH:11]=[CH:12][CH:13]=[N:14]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
5-benzyloxy-8-nitro-quinoline
Quantity
572 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.84 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C2C=CC=NC2=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 336 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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